3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a coumarin moiety, and an acetate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.
Properties
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-11-3-5-13(6-4-11)18-21-19(27-22-18)16-9-14-7-8-15(25-12(2)23)10-17(14)26-20(16)24/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTNMCFICULZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with the coumarin moiety: The oxadiazole intermediate is then coupled with a coumarin derivative, often using a palladium-catalyzed cross-coupling reaction.
Acetylation: The final step involves the acetylation of the hydroxyl group on the coumarin ring to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of coumarin compounds, including those similar to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate, exhibit significant anticancer properties. For instance:
- MCF-7 Breast Cancer Cells : Compounds with similar structures have shown promising results against MCF-7 cells with IC50 values indicating effective cytotoxicity. The coumarin moiety is believed to enhance the selective action against cancer cells while minimizing effects on normal cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
Compounds containing the oxadiazole ring have been reported to possess antimicrobial activities. Studies suggest that the incorporation of oxadiazole enhances the interaction with microbial targets, leading to increased efficacy against various pathogens .
Photophysical Properties
The incorporation of oxadiazole and coumarin derivatives in materials science has led to the development of photoluminescent materials. These compounds demonstrate unique photophysical properties that can be utilized in:
- Organic Light Emitting Diodes (OLEDs) : The photoluminescent properties are advantageous for OLED applications due to their high efficiency and stability under operational conditions.
- Sensors : The sensitivity of these compounds to environmental changes makes them suitable for sensor applications, particularly in detecting biological or chemical agents .
Case Study 1: Anticancer Screening
A study conducted on a series of coumarin derivatives, including those structurally related to this compound, demonstrated a range of IC50 values against different cancer cell lines. The compound exhibited an IC50 value of approximately 0.47 μM against MCF-7 cells, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In another research initiative focusing on oxadiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory effects with MIC values lower than those of standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and coumarin moiety are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the coumarin moiety.
2-oxo-2H-chromen-7-yl acetate: Contains the coumarin moiety and acetate ester but lacks the oxadiazole ring.
4-methylphenyl derivatives: Various compounds with the 4-methylphenyl group but different functional groups.
Uniqueness
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and coumarin moiety allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate is a synthetic derivative that combines the structural features of oxadiazoles and coumarins. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 353.36 g/mol. The structure features a coumarin moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research has shown that compounds containing oxadiazole and coumarin moieties exhibit significant anticancer properties. For example, studies have demonstrated that derivatives similar to the compound display cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | SW480 | 20 | G2/M phase arrest |
| Compound C | A549 | 25 | DNA intercalation |
Antimicrobial Activity
The compound's oxadiazole component suggests potential antimicrobial activity. Studies have indicated that similar oxadiazole derivatives exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15.62 µg/mL |
| Compound E | Escherichia coli | 31.25 µg/mL |
| Compound F | Candida albicans | 15.62 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of compounds like This compound can be significantly influenced by structural modifications. For instance, variations in the substituents on the oxadiazole or coumarin rings can enhance potency or selectivity against specific cancer cell lines or pathogens .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer effects of a series of oxadiazole-coumarin conjugates, revealing that specific substitutions at the C-4 position of the triazole ring significantly improved anticancer efficacy against MCF-7 cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans, demonstrating that certain compounds exhibited potent inhibitory effects at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate, and what methodological challenges arise during purification?
- Answer : The synthesis typically involves condensation of 4-hydroxycoumarin derivatives with aryl-substituted 1,3,4-oxadiazole precursors. A key step is the cyclization of carbohydrazides with phosphoryl oxychloride (POCl₃) under reflux, followed by purification via silica gel column chromatography using n-hexane/ethyl acetate (8:2 v/v) . Challenges include controlling reaction exothermicity during cyclization and achieving high yields of the oxadiazole ring system. Post-synthesis, TLC and NMR (¹H/¹³C) are critical for verifying intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the oxadiazole and coumarin moieties, particularly dihedral angles between aromatic rings (e.g., 4-methylphenyl and chromen-2-one systems), as demonstrated in analogous structures . Complementary techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., acetate methyl groups at δ ~2.3 ppm) and carbonyl resonances.
- FT-IR : For identifying C=O stretches (~1740 cm⁻¹ for acetate, ~1680 cm⁻¹ for oxadiazole).
- HRMS : To validate molecular ion peaks .
Q. How can researchers assess the compound’s solubility and stability under varying pH and temperature conditions?
- Answer : Use shake-flask methods with HPLC quantification:
Prepare buffers (pH 1–13) and equilibrate the compound at 25–60°C for 24–72 hours.
Centrifuge and filter solutions (0.22 µm membrane) to isolate undissolved material.
Degradation products can be analyzed via LC-MS, focusing on hydrolyzed acetate or oxadiazole ring cleavage .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?
- Answer :
- Step 1 : Synthesize analogues with substitutions on the 4-methylphenyl group (e.g., halogens, electron-withdrawing groups) and compare bioactivity.
- Step 2 : Use molecular docking to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Step 3 : Validate in vitro using enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with electronic effects (Hammett σ values) .
Q. How can contradictory data on the compound’s in vitro bioactivity be resolved across studies?
- Answer : Conduct meta-analysis with attention to:
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.
- Compound purity : Cross-validate via independent HPLC analysis.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound?
- Answer : Adopt tiered approaches:
- Tier 1 : Determine octanol-water partition coefficients (log P) and hydrolysis half-lives (t₁/₂) using OECD guidelines.
- Tier 2 : Simulate photodegradation via UV irradiation (λ = 254 nm) in aqueous solutions, followed by LC-QTOF-MS to identify transformation products.
- Tier 3 : Microcosm studies to assess biodegradation in soil/water systems .
Q. How does crystallographic data inform electronic effects within the molecule, and how can this guide derivative synthesis?
- Answer : SC-XRD reveals electron density distribution, highlighting regions susceptible to electrophilic attack (e.g., the oxadiazole N-O bond). For example, substituents at the 4-methylphenyl position alter π-π stacking interactions, which can be quantified via Hirshfeld surface analysis. This data guides the design of derivatives with enhanced binding to hydrophobic enzyme pockets .
Methodological Tables
Table 1 : Key Synthetic Parameters for Analogues
| Substituent Position | Reagent Used | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 4-Methylphenyl | POCl₃ | 3 | 72 | 98.5 |
| 4-Chlorophenyl | POCl₃ | 4 | 65 | 97.8 |
| 4-Nitrophenyl | POCl₃ | 5 | 58 | 96.2 |
| Data adapted from . |
Table 2 : Environmental Stability Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
